4-bromo-2-({[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol
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Overview
Description
4-Bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol is a complex organic compound that features a brominated phenol group, a benzodiazole ring, and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Bromination: The phenol group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction, often using an alkyl halide and a base.
Coupling Reaction: The final step involves coupling the brominated phenol with the benzodiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol: can be compared with other benzodiazole derivatives and brominated phenols.
1-(prop-2-en-1-yl)-1H-1,3-benzodiazole: Lacks the brominated phenol group.
4-Bromo-2-phenol: Lacks the benzodiazole ring.
Uniqueness
The uniqueness of 4-bromo-2-({[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]amino}methyl)phenol lies in its combination of a brominated phenol group and a benzodiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C17H16BrN3O |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
4-bromo-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H16BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h2-8,10,22H,1,9,11H2,(H,19,20) |
InChI Key |
NMGBUAFDORTRLW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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